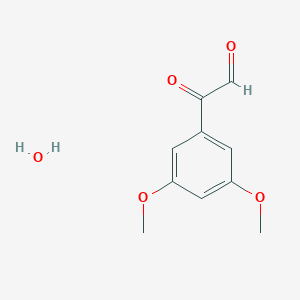

2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYHDMNGLWYBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940313 | |

| Record name | (3,5-Dimethoxyphenyl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188199-78-2 | |

| Record name | (3,5-Dimethoxyphenyl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde, also known as 3,5-dimethoxyphenylglyoxal, is a dicarbonyl compound with potential applications in organic synthesis and as a precursor for various heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known (though limited) biological context. The information is presented to be a valuable resource for researchers in chemistry and drug development.

Chemical Properties and Identification

This compound is an aromatic alpha-keto aldehyde. It is commonly available and handled in its more stable hydrate form.

Table 1: Physicochemical Properties of this compound Hydrate

| Property | Value | Source |

| CAS Number | 93506-72-0 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | Inferred from supplier data |

| Solubility | Soluble in organic solvents like dioxane and ethanol | Inferred from synthesis protocols of similar compounds |

Synthesis

The primary synthetic route to this compound involves the oxidation of the corresponding acetophenone, 3',5'-dimethoxyacetophenone. A common and effective oxidizing agent for this transformation is selenium dioxide (SeO₂).

Synthesis Workflow

Caption: General workflow for the synthesis of this compound hydrate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl glyoxals.[2][3]

Materials:

-

3',5'-Dimethoxyacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3',5'-dimethoxyacetophenone (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

-

Addition of Oxidant: To this suspension, add selenium dioxide (1.1 to 1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A black precipitate of elemental selenium will form as the reaction proceeds.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated selenium. Wash the filter cake with a small amount of dioxane or ethyl acetate.

-

Extraction and Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be dissolved in ethyl acetate and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound hydrate as a solid.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | * Aldehydic Proton (CHO): ~9.5-10.0 ppm (singlet) * Aromatic Protons (Ar-H): ~6.5-7.5 ppm (multiplets) * Methoxy Protons (OCH₃): ~3.8-4.0 ppm (singlet, 6H) * Hydrate Protons (if present): Broad singlet, variable chemical shift |

| ¹³C NMR | * Ketone Carbonyl (C=O): ~190-200 ppm * Aldehyde Carbonyl (CHO): ~185-195 ppm * Aromatic Carbons (C-O): ~160 ppm * Other Aromatic Carbons: ~105-135 ppm * Methoxy Carbon (OCH₃): ~55-60 ppm |

| IR (Infrared) | * C=O Stretching (Ketone and Aldehyde): ~1680-1720 cm⁻¹ (strong) * C-H Stretching (Aldehyde): ~2720 and 2820 cm⁻¹ (medium) * C-O Stretching (Ether): ~1050-1250 cm⁻¹ (strong) * O-H Stretching (Hydrate): Broad band around 3200-3500 cm⁻¹ |

| Mass Spectrometry | * [M]+: Expected at m/z = 194.05 (for the anhydrous form) |

Biological Activity and Potential Applications

Currently, there is a lack of specific studies on the biological activity of this compound. However, the biological activities of related acetaldehyde and dimethoxy/trimethoxy-substituted phenolic compounds have been investigated, which may provide some context for future research.

-

Acetaldehyde Cytotoxicity: Acetaldehyde, the simplest aldehyde, is known to induce cytotoxicity through mechanisms such as the inhibition of Akt activation and the induction of oxidative stress.[4][5][6][7] It can also trigger mitochondrial dysfunction and overactive mitophagy.[6]

-

Antimicrobial and Antioxidant Potential of Related Compounds: Various natural and synthetic methoxyphenol compounds have demonstrated antimicrobial and antioxidant activities.[8][9][10] For instance, some dimethoxy and trimethoxy-substituted compounds have shown potential as antimicrobial agents. The presence of the dimethoxy phenyl moiety in the target molecule suggests that it could be a candidate for similar biological evaluations.

Logical Relationship of Potential Biological Investigation

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation. This guide provides the foundational chemical information and a detailed synthetic protocol to facilitate its use in research. While direct biological data is currently scarce, the known activities of related compounds suggest that it may be a valuable molecule for screening in various biological assays, particularly in the areas of cytotoxicity and antimicrobial research. Further studies are warranted to fully elucidate its spectroscopic properties and explore its potential applications in drug discovery and development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. 3,4-Dimethoxyphenylglyoxal hydrate | 1138011-18-3 | Benchchem [benchchem.com]

- 3. Selenium dioxide - Wikipedia [en.wikipedia.org]

- 4. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetaldehyde induces similar cytotoxic and genotoxic risks in BEAS-2B cells and HHSteCs: involvement of differential regulation of MAPK/ERK and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetaldehyde Induces Cytotoxicity via Triggering Mitochondrial Dysfunction and Overactive Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]

- 9. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Elucidation of the Structure of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde, a key intermediate in various synthetic pathways. This document details the probable synthetic route, predicted spectroscopic data, and the logical workflow for its structural confirmation.

Introduction

This compound, also known as 3,5-dimethoxyphenylglyoxal, is an aromatic α-ketoaldehyde. Its structure, featuring a reactive glyoxal moiety attached to a dimethoxy-substituted phenyl ring, makes it a valuable building block in the synthesis of heterocyclic compounds and other complex organic molecules of interest in medicinal chemistry and materials science. This guide outlines the essential data and methodologies for its unambiguous identification.

Synthesis and Experimental Protocols

The most plausible and widely employed method for the synthesis of α-ketoaldehydes from acetophenones is the Riley oxidation, which utilizes selenium dioxide (SeO₂). The proposed synthesis of this compound would, therefore, commence from 3',5'-dimethoxyacetophenone.

Proposed Synthesis: Riley Oxidation of 3',5'-Dimethoxyacetophenone

Reaction Scheme:

Experimental Protocol (General Procedure):

A mixture of 3',5'-dimethoxyacetophenone and a slight molar excess of selenium dioxide in a suitable solvent, such as aqueous dioxane or ethanol, is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the precipitated elemental selenium is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | s | 1H | Aldehydic proton (-CHO) |

| ~7.2 | d (J ≈ 2.5 Hz) | 2H | Aromatic protons (H-2, H-6) |

| ~6.8 | t (J ≈ 2.5 Hz) | 1H | Aromatic proton (H-4) |

| ~3.8 | s | 6H | Methoxy protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehydic Carbonyl (CHO) |

| ~188 | Ketonic Carbonyl (C=O) |

| ~161 | Aromatic Carbon (C-3, C-5) |

| ~135 | Aromatic Carbon (C-1) |

| ~108 | Aromatic Carbon (C-2, C-6) |

| ~107 | Aromatic Carbon (C-4) |

| ~56 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-2750 | Medium | C-H stretch (aldehyde) |

| ~1730-1710 | Strong | C=O stretch (aldehyde) |

| ~1690-1670 | Strong | C=O stretch (ketone) |

| ~1600, 1585 | Medium-Strong | C=C stretch (aromatic) |

| ~1205, 1065 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion) |

| 165 | [M - CHO]⁺ |

| 135 | [M - COCHO]⁺ |

Visualizations of Elucidation Workflow and Structure

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the chemical structure of the target molecule.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of a reliable synthetic method, such as the Riley oxidation of 3',5'-dimethoxyacetophenone, and comprehensive spectroscopic analysis. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data provide a robust framework for the confirmation of its molecular structure. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of this and related compounds.

Chemical and physical properties of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues and established synthetic methodologies to provide a thorough and practical resource.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Hydrate

| Property | Value (Anhydrous) | Value (Hydrate) | Source |

| CAS Number | Not available | 93506-72-0 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₂O₅ | [1] |

| Molecular Weight | 194.18 g/mol | 212.19 g/mol | [1] |

| Appearance | Likely a yellow oil or low-melting solid | Crystalline solid | Inferred |

| Solubility | Soluble in organic solvents (e.g., dioxane, ethanol) | Soluble in water and polar organic solvents | Inferred |

| Boiling Point | Not determined | Not applicable | |

| Melting Point | Not determined | Not determined |

Spectral Data

While a full experimental spectrum for this compound is not published, the expected NMR signals can be predicted based on the analysis of its precursor, 3',5'-dimethoxyacetophenone.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 3,5-Dimethoxyphenyl Moiety

| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | ¹³C NMR (in CDCl₃) | Predicted δ (ppm) |

| Ar-H (C2', C6') | ~6.65 (d, J=2.3 Hz) | C=O (ketone) | ~197 |

| Ar-H (C4') | ~7.08 (t, J=2.3 Hz) | C=O (aldehyde) | ~190-195 |

| OCH₃ | ~3.83 (s) | C1' | ~138 |

| CHO | ~9.5-10.0 (s) | C2', C6' | ~105-107 |

| C4' | ~106-108 | ||

| C3', C5' (C-O) | ~161 | ||

| OCH₃ | ~56 |

Note: Predicted values are based on spectral data for 3',5'-dimethoxyacetophenone and general values for α-keto aldehydes.[2]

Experimental Protocols

The most common and effective method for the synthesis of aryl glyoxals, such as this compound, is the oxidation of the corresponding acetophenone with selenium dioxide (SeO₂)[3][4].

Synthesis of this compound via Selenium Dioxide Oxidation

This protocol describes a general procedure for the oxidation of an aryl methyl ketone to the corresponding aryl glyoxal.

Materials:

-

3',5'-Dimethoxyacetophenone

-

Selenium dioxide (SeO₂)

-

Dioxane (or another suitable solvent like ethanol)

-

Water

-

Nitric Acid (optional, for catalytic regeneration of SeO₂)[3]

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Recrystallization solvents (e.g., hot water)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3',5'-dimethoxyacetophenone in a suitable solvent such as dioxane containing 10% (v/v) water.

-

Add selenium dioxide in a molar ratio of approximately 2:1 (acetophenone to SeO₂).

-

Heat the reaction mixture to reflux (around 90-100 °C) and maintain for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The elemental selenium byproduct will precipitate as a black or red solid.

-

Filter the mixture to remove the selenium precipitate.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product, this compound, can be purified by recrystallization from hot water to yield the crystalline hydrate.

Note on a Catalytic Approach: To reduce the use of stoichiometric amounts of the toxic selenium dioxide, the reaction can be performed with a catalytic amount of SeO₂ in the presence of a co-oxidant like aqueous nitric acid, which regenerates the active Se(IV) species in a redox cycle[3].

Biological Activity and Drug Development Potential

While specific studies on the biological activity of this compound are lacking, the broader class of phenylglyoxals has been investigated for its chemical reactivity towards biological macromolecules, which provides insights into its potential applications in drug development.

Reactivity with Arginine Residues in Proteins

Phenylglyoxal and its analogues are known to be highly specific reagents for the chemical modification of arginine residues in proteins[5]. The dicarbonyl functionality of the glyoxal moiety reacts with the guanidinium group of arginine, leading to the formation of a stable adduct. This specific covalent modification can be utilized in several research and drug development contexts:

-

Enzyme Inhibition: If an arginine residue is crucial for the catalytic activity or substrate binding within an enzyme's active site, its modification by a phenylglyoxal derivative can lead to irreversible inhibition.

-

Protein-Protein Interaction Modulation: Arginine residues are often involved in electrostatic interactions at protein-protein interfaces. Covalent modification can disrupt these interactions.

-

Chemical Probes: Phenylglyoxal derivatives can be used as chemical probes to identify accessible and functionally important arginine residues in proteins.

References

Synthesis and Discovery of Novel Aryl-alpha-Ketoaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl-alpha-ketoaldehydes are a class of organic compounds characterized by an aromatic ring directly attached to a glyoxal moiety (-COCHO). This structural motif imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and conferring a range of biological activities. Their propensity to interact with biological nucleophiles, such as amino and thiol groups in proteins and nucleic acids, has positioned them as intriguing candidates in drug discovery and chemical biology. This technical guide provides an in-depth overview of the synthesis, discovery, and biological significance of novel aryl-alpha-ketoaldehydes, with a focus on experimental methodologies and data-driven insights.

Synthetic Methodologies

The synthesis of aryl-alpha-ketoaldehydes can be broadly categorized into two primary strategies: the oxidation of α-hydroxy ketones and the direct oxidation of aryl methyl ketones. Each approach offers distinct advantages in terms of substrate scope, reaction conditions, and scalability.

Copper-Catalyzed Oxidation of Aryl-alpha-Hydroxy Ketones

A highly efficient and selective method for the synthesis of aryl-alpha-ketoaldehydes involves the copper(I)-catalyzed oxidation of the corresponding aryl-alpha-hydroxy ketones. This method utilizes molecular oxygen as a green and readily available oxidant, proceeding under mild conditions with high yields.[1]

Experimental Protocol: General Procedure for Copper-Catalyzed Oxidation

To a solution of the aryl-alpha-hydroxy ketone (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) is added a catalytic amount of a copper(I) source, for example, copper(I) iodide (CuI, 0.05 mmol, 5 mol%). The reaction mixture is then stirred under an atmosphere of oxygen (balloon) at a controlled temperature, typically ranging from room temperature to 60 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl-alpha-ketoaldehyde.

Table 1: Synthesis of Substituted Aryl-alpha-Ketoaldehydes via Copper-Catalyzed Oxidation

| Entry | Aryl Group (Ar) | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | Phenylglyoxal | 12 | 85 |

| 2 | 4-Methoxyphenyl | 4-Methoxyphenylglyoxal | 10 | 87 |

| 3 | 4-Chlorophenyl | 4-Chlorophenylglyoxal | 15 | 82 |

| 4 | 4-Nitrophenyl | 4-Nitrophenylglyoxal | 18 | 75 |

| 5 | 2-Naphthyl | 2-Naphthylglyoxal | 14 | 80 |

Selenium Dioxide Oxidation of Aryl Methyl Ketones (Riley Oxidation)

The direct oxidation of the α-methyl group of aryl methyl ketones to the corresponding glyoxal is a classic and widely used method known as the Riley oxidation.[2] Selenium dioxide (SeO2) is the key reagent in this transformation, which typically requires elevated temperatures.

Experimental Protocol: General Procedure for Selenium Dioxide Oxidation

In a round-bottom flask equipped with a reflux condenser, the substituted acetophenone (1.0 mmol) and selenium dioxide (1.1 mmol) are dissolved in a suitable solvent, such as aqueous dioxane or acetic acid.[3] The reaction mixture is heated to reflux (typically 100-120 °C) and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration. The filtrate is then diluted with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation under reduced pressure or by column chromatography on silica gel to yield the aryl-alpha-ketoaldehyde.[3]

Table 2: Synthesis of Substituted Aryl-alpha-Ketoaldehydes via Selenium Dioxide Oxidation

| Entry | Aryl Group (Ar) | Product | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | Phenylglyoxal | aq. Dioxane | 4 | 70 |

| 2 | 4-Bromophenyl | 4-Bromophenylglyoxal | Acetic Acid | 6 | 65 |

| 3 | 3-Nitrophenyl | 3-Nitrophenylglyoxal | aq. Dioxane | 8 | 60 |

| 4 | 4-Methylphenyl | 4-Methylphenylglyoxal | aq. Dioxane | 5 | 72 |

| 5 | 2-Thienyl | 2-Thienylglyoxal | Acetic Acid | 6 | 55 |

Visualization of Synthetic Workflows

Caption: Synthetic routes to aryl-alpha-ketoaldehydes.

Characterization Data

The structural elucidation of novel aryl-alpha-ketoaldehydes relies on a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Representative Aryl-alpha-Ketoaldehydes

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |

| Phenylglyoxal | 9.65 (s, 1H), 8.20-7.50 (m, 5H) | 193.5, 185.0, 134.8, 130.2, 129.1 | 1710, 1680 | 134.04 |

| 4-Methoxyphenylglyoxal | 9.58 (s, 1H), 8.10 (d, 2H), 7.05 (d, 2H), 3.90 (s, 3H) | 192.0, 184.2, 164.5, 132.5, 126.0, 114.3, 55.8 | 1705, 1675 | 164.05 |

| 4-Chlorophenylglyoxal | 9.62 (s, 1H), 8.15 (d, 2H), 7.55 (d, 2H) | 192.3, 183.8, 140.5, 131.5, 130.0, 129.5 | 1715, 1685 | 168.00 |

Note: Spectroscopic data are illustrative and may vary depending on the solvent and instrument used.[4][5][6][7][8]

Biological Activity and Drug Discovery Potential

Aryl-alpha-ketoaldehydes have garnered significant attention in drug discovery due to their ability to modulate the activity of various biological targets. A key pathway of interest is the glyoxalase system, which is a critical detoxification pathway in cells.

The Glyoxalase System: A Prime Target

The glyoxalase system, comprising the enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2), is responsible for the detoxification of cytotoxic α-ketoaldehydes, such as methylglyoxal, a byproduct of glycolysis. Cancer cells, with their elevated metabolic rate, often exhibit an upregulation of the glyoxalase system to cope with the increased production of methylglyoxal. Inhibition of Glo1 leads to an accumulation of cytotoxic α-ketoaldehydes, inducing apoptosis in cancer cells. This makes Glo1 a promising target for anticancer drug development.[9][10]

Substituted phenylglyoxals have been shown to inhibit the growth of bacteria and yeast, suggesting their potential as antimicrobial agents.[1] The mechanism of this inhibition is believed to be, at least in part, through the inhibition of the glyoxalase system.

Caption: The Glyoxalase detoxification pathway and its inhibition.

Table 4: Inhibitory Activity of Aryl-alpha-Ketoaldehydes against Glyoxalase I

| Compound | Aryl Group (Ar) | IC50 (µM) | Reference |

| Phenylglyoxal | Phenyl | 50-100 | [Qualitative descriptions suggest inhibitory activity, but specific IC50 values are not readily available in the provided search results] |

| Substituted Phenylglyoxals | Various | [Specific IC50 values for a range of substituted phenylglyoxals are not available in the provided search results, though their growth inhibitory properties are noted.][1] |

Note: The inhibitory activity is dependent on the specific assay conditions and the source of the enzyme.

Conclusion and Future Directions

The synthesis of novel aryl-alpha-ketoaldehydes is a dynamic area of research with significant implications for drug discovery and development. Efficient synthetic methods, such as copper-catalyzed oxidation and selenium dioxide oxidation, provide access to a diverse range of these compounds. Their ability to inhibit the glyoxalase system highlights their potential as anticancer and antimicrobial agents. Future research in this field will likely focus on the development of more sustainable and atom-economical synthetic methodologies, the expansion of the chemical space of aryl-alpha-ketoaldehydes through the introduction of diverse functional groups, and a deeper investigation into their mechanisms of biological action. The elucidation of structure-activity relationships for Glo1 inhibition will be crucial for the rational design of potent and selective therapeutic agents. Furthermore, exploring other potential biological targets of aryl-alpha-ketoaldehydes may unveil new therapeutic opportunities.

References

- 1. Growth inhibitory properties of aromatic alpha-ketoaldehydes toward bacteria and yeast. Comparison of inhibition and glyoxalase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

Reactivity and electronic effects of substituted phenylglyoxals.

An In-depth Technical Guide on the Reactivity and Electronic Effects of Substituted Phenylglyoxals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reactivity and electronic effects of substituted phenylglyoxals. Phenylglyoxal and its derivatives are versatile compounds with significant applications in organic synthesis and medicinal chemistry, acting as precursors to a wide array of heterocyclic compounds and as probes in biochemistry for studying protein structure and function.[1][2] Their reactivity is largely governed by the two adjacent carbonyl groups—an aldehyde and a ketone—whose electrophilicity can be finely tuned by substituents on the phenyl ring.

The reactivity of the carbonyl groups in phenylglyoxal is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the electron density at the reaction centers.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or cyano (CN) decrease the electron density on the phenyl ring. This effect is transmitted to the carbonyl carbons, increasing their partial positive charge and thus their electrophilicity. Consequently, phenylglyoxals with EWGs are more susceptible to nucleophilic attack.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (OCH₃) or amino (NH₂) increase the electron density on the ring. This reduces the electrophilicity of the carbonyl carbons, making them less reactive towards nucleophiles.

This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[3][4]

References

- 1. Hydride shift in substituted phenyl glyoxals: Interpretation of experimental rate data using electronic structure and variational transition state theory calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Determination of Mechanism in Chemistry [faculty.csbsju.edu]

The Multifaceted Biological Activities of Dimethoxyphenyl Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The dimethoxyphenyl moiety is a prevalent structural motif in a diverse range of biologically active compounds, contributing significantly to their therapeutic potential. This technical guide provides an in-depth analysis of the biological activities associated with dimethoxyphenyl compounds, with a focus on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Dimethoxyphenyl derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The presence and position of the methoxy groups on the phenyl ring play a crucial role in modulating their activity.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various dimethoxyphenyl compounds against different cancer cell lines, primarily expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | 25 | [1] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 (Breast Cancer) | 21.27 | [2] |

| 5,7-dihydroxy-3,6,4'-TMF | A2058 (Melanoma) | 3.92 | [2] |

| 5,7,5'-trihydroxy-3,6,3',4'-TeMF | A2058 (Melanoma) | 8.18 | [2] |

| Sideritoflavone (5,3',4'-trihydroxy-6,7,8-TMF) | MCF-7 (Breast Cancer) | 4.9 | [2] |

| N-phenyl triazinone derivative 9 | HepG2 (Liver Cancer) | 1.38 | [3] |

| N-pyridoyl triazinone 10 | HepG2 (Liver Cancer) | 2.52 | [3] |

| N-phenylthiazolyl triazinone 11 | HepG2 (Liver Cancer) | 3.21 | [3] |

| Dimethoxycurcumin | HT-29 (Colon Cancer) | 43.4 | [4] |

| Dimethoxycurcumin | SW480 (Colon Cancer) | 28.2 | [4] |

| (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one | Various (6 cell lines) | 0.003 - 0.009 | [5] |

| Chalcone derivative 76 | - | 0.29 | [5] |

| Chalcone derivative 80 | - | 0.19 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[6]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the dimethoxyphenyl compound and incubated for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against compound concentration.

Signaling Pathways in Anticancer Activity

Dimethoxyphenyl compounds exert their anticancer effects through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.

Caption: Anticancer mechanisms of dimethoxyphenyl compounds.

Anti-inflammatory Activity

Several dimethoxyphenyl compounds have been shown to possess potent anti-inflammatory properties, primarily by inhibiting key inflammatory mediators and pathways.

Quantitative Anti-inflammatory Data

The following table presents the anti-inflammatory activity of selected dimethoxyphenyl compounds.

| Compound | Model | IC50 | Reference |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | EPP-induced rat ear edema | 21 nmol/ear | [7] |

| Oxyphenbutazone (standard drug) | EPP-induced rat ear edema | 136 nmol/ear | [7] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | AA-induced rat ear edema | 60 nmol/ear | [7] |

| Phenidone (standard drug) | AA-induced rat ear edema | 2520 nmol/ear | [7] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | TPA-induced rat ear edema | 660 pmol/ear | [7] |

| Diclofenac (standard drug) | TPA-induced rat ear edema | 7200 pmol/ear | [7] |

| Diapocynin | TNF-α-induced cytokine production | 20.3 µM | [8] |

| Apocynin | TNF-α-induced cytokine production | 146.6 µM | [8] |

| (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one | Carrageenan-induced paw edema | 73.52% reduction | [9] |

| Chalcone derivative 2f | LPS-induced NO production in RAW264.7 cells | 11.2 µM | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compound (dimethoxyphenyl derivative) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the animals. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways in Anti-inflammatory Activity

Dimethoxyphenyl compounds often exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[11][12]

Caption: Anti-inflammatory mechanisms of dimethoxyphenyl compounds.

Antioxidant Activity

The antioxidant properties of dimethoxyphenyl compounds are attributed to their ability to scavenge free radicals and inhibit oxidative stress. The number and position of methoxy and hydroxyl groups on the phenyl ring significantly influence this activity.[13]

Quantitative Antioxidant Data

The following table summarizes the antioxidant activity of various dimethoxyphenyl compounds.

| Compound | Assay | Activity | Reference |

| Eugenol | - | Most active among tested | [14] |

| Vanillin | ORAC | Comparable to Eugenol | [14] |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH radical scavenging | ~1.4 times higher than ascorbic acid | [15] |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH radical scavenging | ~1.4 times higher than ascorbic acid | [15] |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH radical scavenging | 1.13 times higher than ascorbic acid | [15] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method for evaluating the antioxidant capacity of compounds.[6][15]

Methodology:

-

Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: The dimethoxyphenyl compound at various concentrations is added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Antimicrobial Activity

Dimethoxyphenyl compounds have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of selected dimethoxyphenyl compounds, often expressed as Minimum Inhibitory Concentration (MIC).

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | [16] |

| Staphylococcus aureus | 1 | [16] | |

| Campylobacter jejuni | 2 | [16] | |

| Pseudomonas aeruginosa | 4 | [16] | |

| Streptococcus pneumoniae | 8 | [16] | |

| Listeria monocytogenes | 8 | [16] | |

| 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (Compound 3) | Various bacteria and Candida albicans | 6 - 12 | [17] |

| 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (Compound 4) | Various bacteria and Candida albicans | 6 - 11 | [17] |

| Derivatives with a 4-methoxyphenyl moiety | Candida albicans | 62.5 | [18] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilutions: The dimethoxyphenyl compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Dimethoxyphenyl compounds represent a promising class of molecules with a wide spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents is well-documented. The versatility of the dimethoxyphenyl scaffold allows for structural modifications to enhance potency and selectivity.[19][20] Future research should focus on elucidating the precise molecular targets and further exploring the structure-activity relationships to design and develop novel therapeutic agents with improved pharmacological profiles. The integration of in silico modeling, synthesis, and comprehensive biological evaluation will be crucial in translating the potential of these compounds into clinical applications.

References

- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]

- 5. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. magnascientiapub.com [magnascientiapub.com]

- 18. mdpi.com [mdpi.com]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

Literature review of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde, also known as 3,5-dimethoxyphenylglyoxal. Due to the limited research focused solely on this compound, this guide also incorporates relevant data and methodologies from closely related aromatic α-ketoaldehydes to provide a broader context for its potential properties and applications.

Core Chemical Information

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 3,5-Dimethoxyphenylglyoxal | N/A |

| Molecular Formula | C₁₀H₁₀O₄ | N/A |

| Molecular Weight | 194.18 g/mol | N/A |

| CAS Number | 93506-72-0 (for hydrate) | [1] |

| Appearance | Likely a solid or oil, the hydrate is a solid | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to aryl-α-ketoaldehydes, such as this compound, is through the oxidation of the corresponding acetophenone. The most common and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂).[2][3][4]

General Experimental Protocol: Selenium Dioxide Oxidation of 3',5'-Dimethoxyacetophenone

This protocol is a generalized procedure based on established methods for the synthesis of aryl glyoxals.[2][5]

Materials:

-

3',5'-Dimethoxyacetophenone

-

Selenium Dioxide (SeO₂)

-

Dioxane (or another suitable solvent like ethanol/water mixture)

-

Activated Charcoal

-

Celatom or Diatomaceous Earth

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

A solution of 3',5'-dimethoxyacetophenone in aqueous dioxane is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A stoichiometric amount (or slight excess) of selenium dioxide is added to the solution.

-

The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The precipitated black selenium metal is removed by filtration through a pad of Celatom.

-

The filtrate is treated with activated charcoal to remove colored impurities and then filtered again.

-

The solvent is removed under reduced pressure to yield the crude this compound, which often exists as a hydrate.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., water, ethanol-water) or by column chromatography.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Reactivity

Aromatic α-ketoaldehydes are known to be reactive compounds that can interact with biological macromolecules. Their cytotoxicity is often attributed to their ability to react with nucleophilic groups in proteins and nucleic acids, particularly arginine and lysine residues.[3] This reactivity can lead to the inhibition of enzymes and the disruption of cellular processes.

Potential Antimicrobial and Antitumor Activity:

Several studies have investigated the antimicrobial and antitumor activities of substituted phenylglyoxals and related compounds.

-

Antimicrobial Activity: Aromatic α-ketoaldehydes have shown growth inhibitory properties against bacteria and yeast.[1] The mechanism is thought to involve the inhibition of essential enzymes. Substituted quinoxalines, which can be synthesized from α-ketoaldehydes, have also demonstrated significant antibacterial and antifungal activity.[6][7]

-

Antitumor Activity: Various derivatives of dimethoxy- and trimethoxy-phenyl compounds have been synthesized and evaluated for their anticancer properties.[8][9][10][11][12] These compounds can induce apoptosis and inhibit cell cycle progression in cancer cell lines. The α-ketoaldehyde moiety can contribute to this activity through its electrophilic nature.

Signaling Pathway Hypothesis:

Based on the known reactivity of α-ketoaldehydes and the biological activities of related compounds, a hypothetical signaling pathway for the cytotoxic effects of this compound can be proposed. The compound could induce cellular stress through the modification of proteins, leading to the activation of apoptotic pathways.

Caption: A hypothetical signaling pathway for the induction of cell death by this compound.

Future Research Directions

The current body of literature on this compound is limited. Future research should focus on:

-

Detailed Synthesis and Characterization: A comprehensive study detailing the synthesis, purification, and full spectroscopic characterization of the compound is needed.

-

Quantitative Biological Evaluation: Screening the compound against a panel of cancer cell lines and microbial strains would provide valuable quantitative data (e.g., IC₅₀, MIC values).

-

Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways affected by the compound will be crucial to understanding its biological activity.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with modifications to the dimethoxy-phenyl ring could lead to the discovery of more potent and selective compounds.

This technical guide serves as a starting point for researchers interested in this compound. By building upon the foundational knowledge of related compounds, future studies can unlock the full potential of this and other aromatic α-ketoaldehydes in drug discovery and development.

References

- 1. 3,4-Dimethoxyphenylglyoxal hydrate | 1138011-18-3 | Benchchem [benchchem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antitumor activity of newly synthesized oxo and ethylidene derivatives of bile acids and their amides and oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Homosyringic aldehyde synthesis and properties.

An In-depth Technical Guide to Homosyringic Aldehyde: Synthesis, Properties, and Applications

Introduction

Homosyringic aldehyde, systematically known as 3,5-dimethoxy-4-hydroxybenzaldehyde and more commonly as syringaldehyde, is an aromatic aldehyde that holds significant interest in the fields of organic synthesis, materials science, and pharmacology. As a derivative of lignin, a complex polymer abundant in plant biomass, syringaldehyde represents a valuable bio-renewable chemical feedstock.[1][2] Its structure, featuring a central benzene ring functionalized with a formyl group, a hydroxyl group, and two methoxy groups, imparts a unique combination of chemical reactivity and biological activity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications for researchers and professionals in drug development.

Synthesis of Homosyringic Aldehyde

The synthesis of homosyringic aldehyde can be achieved through several distinct pathways, primarily involving the chemical modification of readily available precursors or the oxidative degradation of lignin.

Synthesis from Vanillin Precursors

A highly efficient and common laboratory-scale synthesis starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). The process involves two main steps: bromination followed by a copper-catalyzed methoxylation.

-

Step 1: Bromination of Vanillin: Vanillin is first brominated to introduce a bromine atom at the 5-position, yielding 5-bromovanillin. This reaction is typically carried out in methanol and results in a high yield of the product directly from the reaction medium.[3]

-

Step 2: Copper(I)-Catalyzed Methoxylation: The 5-bromovanillin is then treated with sodium methoxide in the presence of a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl).[3] This reaction facilitates the nucleophilic substitution of the bromine atom with a methoxide group, yielding syringaldehyde.[3][4] An alternative starting material for this step is 3,5-dibromo-4-hydroxybenzaldehyde, which can also be converted to syringaldehyde in high yields through the same copper-catalyzed exchange mechanism.[3][5]

Formylation of Syringol

Another established method is the direct formylation of syringol (pyrogallol-1,3-dimethyl ether). One classic method involves the Duff reaction, which uses hexamethylenetetramine as the formylating agent in a glycerol and boric acid medium, followed by acid hydrolysis.[6][7] This reaction introduces the aldehyde group onto the aromatic ring to produce homosyringic aldehyde.

Oxidation of Lignin

Homosyringic aldehyde is a natural degradation product of syringyl lignin, which is abundant in hardwoods and grasses.[1][2] Various oxidative methods can be employed to break down the lignin polymer and release monomeric aromatic aldehydes. Common methods include alkaline oxidation, often using oxidants like nitrobenzene or molecular oxygen with catalysts.[1][8][9] While this approach is crucial for valorizing biomass, it typically produces a mixture of phenolic compounds, including vanillin and p-hydroxybenzaldehyde, requiring subsequent purification steps.[1]

Properties of Homosyringic Aldehyde

The physical and chemical properties of homosyringic aldehyde are dictated by its functional groups: the polar carbonyl group, the acidic phenolic hydroxyl group, and the electron-donating methoxy groups.

Physical Properties

The presence of a polar carbonyl group leads to strong dipole-dipole interactions, giving homosyringic aldehyde a higher melting and boiling point compared to nonpolar compounds of similar molecular weight.[10][11] The hydroxyl group allows for hydrogen bonding, which contributes to its solubility in polar solvents.[10][12]

| Property | Value | Reference(s) |

| IUPAC Name | 4-Hydroxy-3,5-dimethoxybenzaldehyde | - |

| Synonyms | Syringaldehyde, Homosyringic aldehyde | [1] |

| Formula | C₉H₁₀O₄ | - |

| Molar Mass | 182.17 g/mol | - |

| Appearance | Light-tan crystalline solid | [6] |

| Melting Point | 109–112 °C | [3][6] |

| Solubility | Soluble in water, alcohols, and ethers. | [10][12] |

Chemical Properties

Homosyringic aldehyde undergoes reactions characteristic of both phenols and aldehydes.

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming syringic acid. This is a common reaction for aldehydes and can occur even with mild oxidizing agents or exposure to air.[13][14][15] Ozone has also been shown to oxidize and cleave the aromatic ring.[16]

-

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, a characteristic reaction of aldehydes.[11][17]

-

Methylation: The phenolic hydroxyl group can be methylated, for example, using dimethylsulfate, to produce 3,4,5-trimethoxybenzaldehyde, an important precursor in pharmaceutical synthesis.[3]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of homosyringic aldehyde.

| Spectroscopy Type | Characteristic Features | Reference(s) |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z 182. Major Fragments: m/z 181, 167 (loss of CH₃). | [5][9] |

| ¹H NMR | Aldehyde Proton (-CHO): Highly deshielded signal around 9-10 ppm. Aromatic Protons: Singlet in the aromatic region. Methoxy Protons (-OCH₃): Singlet around 3.9 ppm. Hydroxyl Proton (-OH): Broad singlet, chemical shift is concentration/solvent dependent. | [18][19] |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal in the 190-200 ppm range (value is lower than saturated aldehydes due to conjugation). Aromatic & Methoxy Carbons: Signals in the 105-160 ppm range. | [18][19] |

| Infrared (IR) | C=O Stretch: Strong absorption around 1685-1705 cm⁻¹ (frequency lowered by conjugation with the aromatic ring). Aldehyde C-H Stretch: Two characteristic peaks around 2720 cm⁻¹ and 2820 cm⁻¹. O-H Stretch: Broad absorption band in the 3200-3600 cm⁻¹ region. | [18][19] |

Biological Activity and Potential Applications

Homosyringic aldehyde has demonstrated several biological activities that make it a compound of interest for drug development and food science.

-

Antioxidant Activity: Like many phenolic compounds, syringaldehyde exhibits good antioxidant properties, capable of scavenging free radicals.[9]

-

Antimicrobial and Immunomodulatory Effects: Aldehydes, in general, are known to possess antimicrobial properties by disrupting bacterial cell membranes.[20][21] Some studies on related aromatic aldehydes have shown they can target bacterial porins and multidrug efflux pumps.[22] While specific signaling pathway interactions for homosyringic aldehyde are not deeply elucidated, other aldehydes like cinnamaldehyde have been shown to modulate pathways such as the ERK pathway, suggesting a potential for similar bioactivity.[20] Further research is needed to explore its specific mechanisms and immunomodulatory potential.

Experimental Protocols

Protocol 1: Synthesis from 5-Bromovanillin[3]

-

Materials: 5-bromovanillin, sodium methoxide (NaOMe), cuprous chloride (CuCl), dimethylformamide (DMF), hydrochloric acid (HCl), ethyl acetate, brine.

-

Procedure:

-

Prepare a solution of sodium methoxide by reacting sodium metal with anhydrous methanol.

-

In a reaction vessel, dissolve 5-bromovanillin in anhydrous DMF.

-

Add a catalytic amount of cuprous chloride to the solution.

-

Add approximately four equivalents of the freshly prepared sodium methoxide solution.

-

Heat the reaction mixture under an inert atmosphere. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to 60°C and evaporate the DMF under vacuum.

-

To the residue, add a 15% brine solution, stir at 50°C for 30 minutes, then cool to 0°C.

-

Slowly acidify the mixture with cold concentrated hydrochloric acid to precipitate the crude product.

-

Continue stirring at room temperature for 1 hour.

-

Collect the crude product by filtration and wash with cold water until the filtrate is neutral.

-

Extract the product with warm (60°C) ethyl acetate.

-

Evaporate the ethyl acetate to yield syringaldehyde (reported yield: 91%). The product can be further purified by recrystallization.

-

Protocol 2: Synthesis from Syringol (Pyrogallol-1,3-dimethyl ether)[6]

-

Materials: Syringol, hexamethylenetetramine, glycerol, boric acid, sulfuric acid, chloroform, sodium bisulfite, methanol.

-

Procedure:

-

In a three-necked flask, heat a well-stirred mixture of glycerol and boric acid to 170°C for 30 minutes to dehydrate, then cool to 150°C.

-

Add a mixture of syringol and hexamethylenetetramine to the flask. A vigorous evolution of ammonia will occur.

-

Maintain the temperature at 150–160°C for approximately 6 minutes.

-

Cool the mixture rapidly to 110°C and add a prepared solution of sulfuric acid in water.

-

Stir for 1 hour, then cool to 25°C in an ice bath to precipitate boric acid.

-

Remove the boric acid by filtration and wash the solid with water.

-

Combine the filtrate and washings and extract three times with chloroform.

-

Extract the combined chloroform layers with a sodium bisulfite solution.

-

Heat the bisulfite extract with a dilute sulfuric acid solution, then bubble air through the hot solution to expel sulfur dioxide.

-

Cool the solution to precipitate the crude syringic aldehyde.

-

Collect the product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from aqueous methanol for purification (reported yield: 31–32%).

-

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Syringol - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. orgsyn.org [orgsyn.org]

- 7. Formylation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]

- 10. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CK12-Foundation [flexbooks.ck12.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 20. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Using Aldehyde Synergism To Direct the Design of Degradable Pro-Antimicrobial Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Proposed Reaction Mechanism for the Formation of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the proposed reaction mechanism for the synthesis of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. Included are detailed experimental protocols, a summary of relevant data, and a visualization of the reaction pathway.

Introduction

This compound, also known as 3,5-dimethoxyphenylglyoxal, is a dicarbonyl compound of interest in the synthesis of various heterocyclic and biologically active molecules. Its formation is typically achieved through the oxidation of the corresponding acetophenone derivative, 3',5'-dimethoxyacetophenone. The most common and effective method for this transformation is the Riley oxidation, which employs selenium dioxide as the oxidizing agent.

Proposed Reaction Mechanism: The Riley Oxidation

The formation of this compound from 3',5'-dimethoxyacetophenone is proposed to proceed via the Riley oxidation mechanism. This reaction involves the oxidation of a methylene group adjacent to a carbonyl group to afford a 1,2-dicarbonyl compound.[1]

The generally accepted mechanism for the Riley oxidation of an acetophenone is as follows:

-

Enolization: The reaction is initiated by the acid-catalyzed enolization of the starting ketone, 3',5'-dimethoxyacetophenone.

-

Electrophilic Attack: The enol tautomer then acts as a nucleophile, attacking the electrophilic selenium center of selenium dioxide (or its hydrated form, selenous acid).

-

Dehydration and Rearrangement: A subsequent loss of a water molecule and rearrangement leads to the formation of a key intermediate.

-

Hydrolysis: Finally, hydrolysis of the intermediate yields the desired 1,2-dicarbonyl product, this compound, along with the precipitation of elemental selenium.[1]

Data Presentation

Currently, specific experimental quantitative data for the synthesis of this compound is not widely available in the cited literature. However, a general protocol for the Riley oxidation of ketones suggests a yield of approximately 70%.[1] The table below is provided as a template for researchers to populate with their own experimental data.

| Parameter | Value | Source |

| Yield (%) | ~70 (general) | [1] |

| ¹H NMR (CDCl₃, δ ppm) | Data not available | |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available | |

| IR (cm⁻¹) | Data not available | |

| Mass Spec (m/z) | Data not available |

Experimental Protocols

The following is a detailed experimental protocol for the Riley oxidation of a ketone, which can be adapted for the synthesis of this compound from 3',5'-dimethoxyacetophenone.

Materials:

-

3',5'-Dimethoxyacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Diethyl ether

-

Celite

-

Silica gel for column chromatography

-

Pressure tube

-

Standard laboratory glassware

Procedure: [1]

-

In a pressure tube, dissolve the starting ketone (1.0 equivalent) in 1,4-dioxane.

-

Add selenium dioxide (2.0 equivalents) to the solution in one portion at room temperature.

-

Seal the pressure tube and heat the vigorously stirred suspension to 100 °C.

-

Maintain the reaction at this temperature for approximately 7 hours.

-

After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

-

Filter the suspension through a short pad of Celite to remove the precipitated selenium, washing the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to isolate the desired product, this compound.

Safety Precautions: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Mandatory Visualization

The following diagram illustrates the proposed reaction mechanism for the formation of this compound via the Riley oxidation.

Caption: Proposed mechanism for the Riley oxidation of 3',5'-dimethoxyacetophenone.

References

Application Notes and Protocols for 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a practical guide to the utilization of 2-(3,5-dimethoxyphenyl)-2-oxo-acetaldehyde, a versatile building block, in multi-component reactions (MCRs). While specific literature examples for this exact aldehyde in MCRs are not prevalent, this document outlines detailed, generalized protocols for its application in two of the most powerful isocyanide-based MCRs: the Passerini and Ugi reactions. These reactions are invaluable tools in medicinal chemistry and drug discovery for the rapid generation of diverse molecular scaffolds.

Introduction to Multi-Component Reactions

Multi-component reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. The Passerini and Ugi reactions, in particular, are cornerstones of MCR chemistry, enabling the synthesis of peptide mimics and a wide array of heterocyclic compounds.

Application in Passerini Reaction for α-Acyloxy Amide Synthesis

The Passerini three-component reaction (P-3CR) is a versatile method for the synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[1][2] The reaction is prized for its operational simplicity and the diversity of products that can be achieved by varying the three components.

General Reaction Scheme:

Experimental Protocol: Generalized Passerini Reaction

Materials:

-

This compound

-

A selection of carboxylic acids (e.g., acetic acid, benzoic acid)

-

A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).

-

Dissolve the aldehyde in anhydrous DCM (5 mL).

-

Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the solution.

-

Add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy amide.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Reactant and Product Table for Passerini Reaction

| Entry | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | Hypothetical Product Structure |

| 1 | Acetic Acid | tert-Butyl Isocyanide | 2-(3,5-dimethoxyphenyl)-2-oxo-1-(tert-butylcarbamoyl)ethyl acetate |

| 2 | Benzoic Acid | Cyclohexyl Isocyanide | 2-(3,5-dimethoxyphenyl)-2-oxo-1-(cyclohexylcarbamoyl)ethyl benzoate |

| 3 | Propionic Acid | Benzyl Isocyanide | 2-(3,5-dimethoxyphenyl)-2-oxo-1-(benzylcarbamoyl)ethyl propanoate |

Application in Ugi Reaction for α-Aminoacyl Amide Synthesis

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amides, which are valuable scaffolds in peptidomimetic and drug discovery research.[3] This reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot.

General Reaction Scheme:

Experimental Protocol: Generalized Ugi Reaction

Materials:

-

This compound

-

A selection of primary amines (e.g., benzylamine, aniline)

-

A selection of carboxylic acids (e.g., acetic acid, formic acid)

-

A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

-

Methanol (MeOH) or Trifluoroethanol (TFE)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the amine (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv) in methanol (5 mL).

-

Add this compound (1.0 mmol, 1.0 equiv) to the mixture and stir for 10-15 minutes at room temperature.

-

Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired α-aminoacyl amide.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Reactant and Product Table for Ugi Reaction

| Entry | Amine (R²-NH₂) | Carboxylic Acid (R⁴-COOH) | Isocyanide (R³-NC) | Hypothetical Product Structure |

| 1 | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | N-benzyl-2-(N-(tert-butyl)acetamido)-2-(3,5-dimethoxyphenyl)acetamide |

| 2 | Aniline | Formic Acid | Cyclohexyl Isocyanide | 2-(N-(cyclohexyl)formamido)-2-(3,5-dimethoxyphenyl)-N-phenylacetamide |

| 3 | Methylamine | Propionic Acid | Benzyl Isocyanide | 2-(N-(benzyl)propionamido)-2-(3,5-dimethoxyphenyl)-N-methylacetamide |

Visualizing Reaction Mechanisms and Workflows

To aid in the understanding of these powerful synthetic transformations, the following diagrams illustrate the general mechanisms and a typical experimental workflow.

Caption: Generalized mechanism of the Passerini reaction.

Caption: Generalized mechanism of the Ugi reaction.

Caption: General experimental workflow for MCRs.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, substrate for multi-component reactions. The protocols outlined above provide a solid foundation for researchers to begin exploring its utility in the synthesis of novel, structurally diverse molecules. The resulting α-acyloxy amides and α-aminoacyl amides, bearing the dimethoxyphenyl motif, are of significant interest for screening in drug discovery programs, particularly in areas where this pharmacophore is known to be active. Future work should focus on the systematic exploration of a wide range of reaction components and the evaluation of the biological activities of the synthesized compound libraries.

References

- 1. One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Passerini reaction - Wikipedia [en.wikipedia.org]

- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds, including quinoxalines, imidazoles, and pyrazines, using 2-(3,5-dimethoxyphenyl)-2-oxo-acetaldehyde as a key precursor. The resulting scaffolds are of significant interest in medicinal chemistry due to their wide range of therapeutic activities.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance in drug discovery. This compound is a valuable and versatile C2 synthon, possessing two reactive carbonyl groups that can readily participate in condensation reactions to form a variety of heterocyclic rings. Its dimethoxyphenyl moiety is also a common feature in many biologically active molecules, potentially enhancing the pharmacological profile of the resulting compounds. This document outlines synthetic protocols, presents expected quantitative data, and discusses the biological significance and mechanisms of action of the synthesized heterocycles.

Synthetic Applications and Protocols

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] They are typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A general and efficient method for the synthesis of quinoxaline derivatives at room temperature involves the use of a recyclable alumina-supported heteropolyoxometalate catalyst.[2]

Materials:

-

This compound

-

o-Phenylenediamine

-

Toluene

-

Alumina-supported CuH₂PMo₁₁VO₄₀ (or a similar solid acid catalyst)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol, 0.108 g) and this compound (1 mmol) in toluene (8 mL).

-

To this mixture, add the alumina-supported catalyst (0.1 g).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-